

Unveiling the Iron-Independent Bioactivities of Enterobactin: A Technical Guide

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Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602215

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Introduction

Enterobactin, a cyclic triserine lactone produced by many Gram-negative bacteria, is renowned for its unparalleled affinity for ferric iron (Fe^{3+}), playing a pivotal role in bacterial iron acquisition and pathogenesis.^[1] While the function of its iron-complexed form, ferric-enterobactin, is well-established, the iron-free form, known as **apo-enterobactin** or simply enterobactin, possesses a diverse and significant range of biological activities independent of iron transport. This technical guide delves into the multifaceted, iron-free bioactivities of enterobactin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. Emerging research highlights **apo-enterobactin**'s roles as a signaling molecule, an immunomodulator, an antioxidant, and a potential therapeutic agent, revealing a complexity that extends far beyond its canonical function as a siderophore.

Immunomodulatory and Pro-Inflammatory Signaling

Iron-free enterobactin is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses.^[2] This interaction is a critical aspect of the host-pathogen "tug-of-war" for iron and a key element of nutritional immunity.^[3]

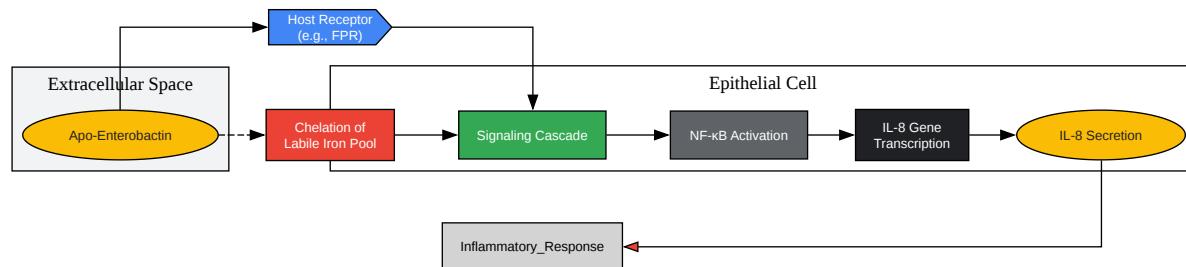
1.1. Induction of Pro-inflammatory Cytokines

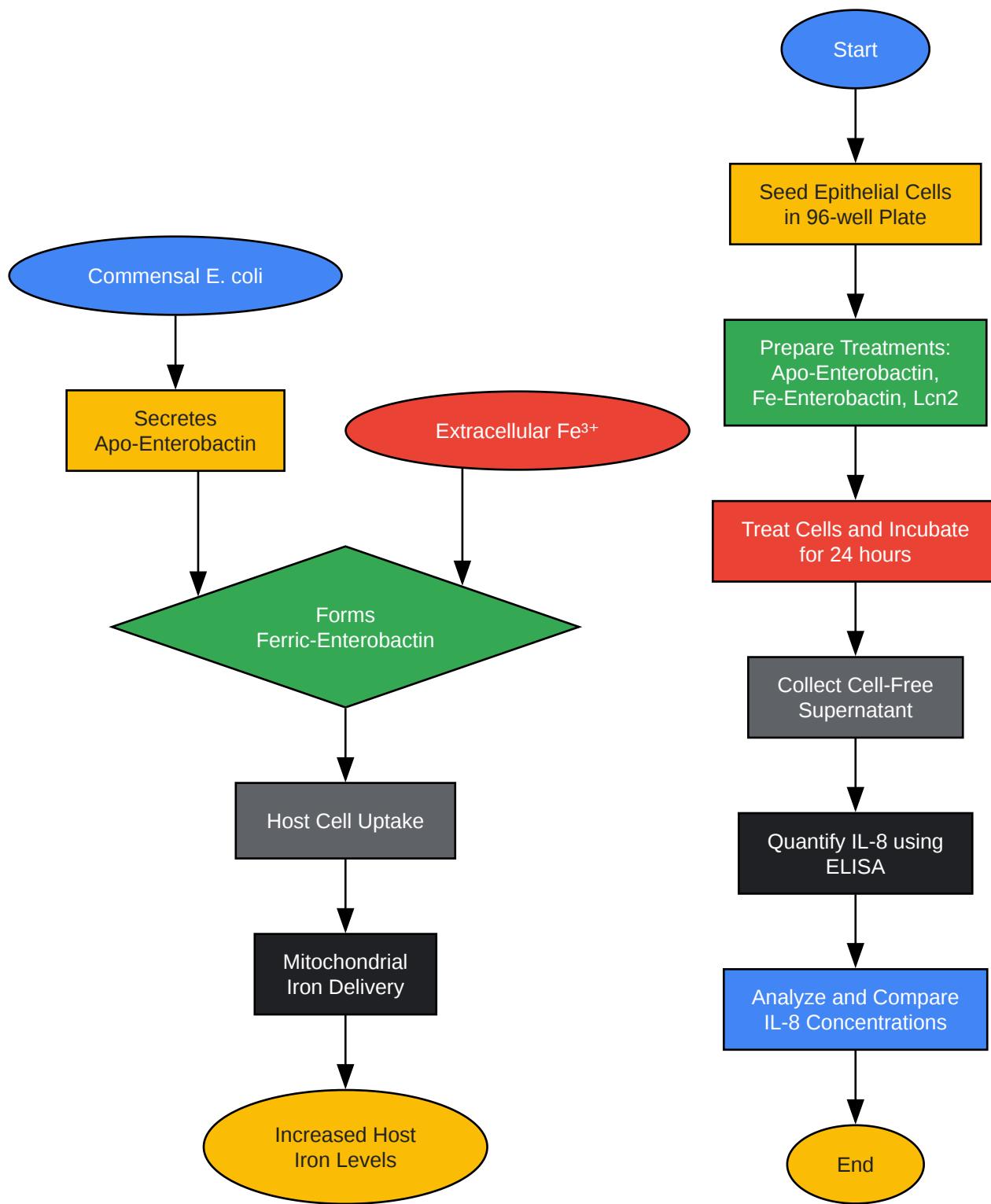
Apo-enterobactin has been shown to induce the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), from intestinal epithelial cells.^[4] This response is dependent on the chelation of intracellular labile iron pools and is modulated by the host protein Lipocalin 2 (Lcn2).^[4] Lcn2, also known as siderocalin, is a key component of the innate immune response that specifically sequesters enterobactin, both in its iron-free and iron-bound forms, thereby preventing bacterial iron acquisition and modulating the inflammatory response.^{[3][5][6]} Interestingly, the presence of siderocalin can potentiate the IL-8 secretion in response to aferric enterobactin, suggesting a complex interplay in the inflammatory milieu of the respiratory tract.^[7]

1.2. Interaction with Host Receptors

The signaling activity of iron-free enterobactin is also linked to its interaction with host cell receptors. Studies have indicated that formyl peptide receptor antagonists can inhibit enterobactin-induced IL-8 secretion in intestinal epithelial cells, suggesting a potential role for these receptors in recognizing **apo-enterobactin**.^[4]

Signaling Pathway of **Apo-Enterobactin**-Induced Inflammation



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